4-Bromobenzaldehyde-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

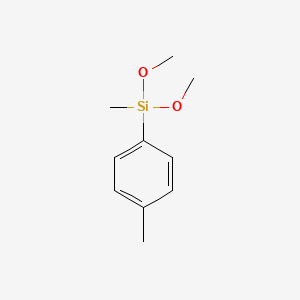

4-Bromobenzaldehyde-13C6 is the 13C labeled 4-Bromobenzaldehyde . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

4-Bromobenzaldehyde may be prepared in the laboratory in two steps starting from 4-bromotoluene . In the first step, two bromine atoms are added to the methyl group of 4-bromotoluene by free radical bromination to form 4-bromobenzal bromide . In the second step, the dibrominated methyl group is hydrolyzed with calcium carbonate, then steam distilled to collect 4-bromobenzaldehyde .Molecular Structure Analysis

The molecular weight of 4-Bromobenzaldehyde-13C6 is 190.97 . The molecular formula is C13C6H5BrO . The SMILES representation is O=C[13C]1=[13CH][13CH]=13C[13CH]=[13CH]1 .Physical And Chemical Properties Analysis

4-Bromobenzaldehyde is a white solid with an almond odor . It has a melting point of 57 °C and a boiling point of 255–258 °C .Scientific Research Applications

Organic Synthesis

4-Bromobenzaldehyde is widely utilized as an intermediate for the preparation of various organic compounds . It plays a crucial role in the synthesis of complex molecules used in various chemical reactions.

Pharmaceutical Applications

This compound is used as a precursor in the pharmaceutical industry . It’s involved in the synthesis of various drugs and medicinal compounds, contributing to advancements in healthcare and medicine.

Agrochemical Applications

4-Bromobenzaldehyde is also used in the preparation of agrochemicals . These chemicals include pesticides, herbicides, and other substances used to control pests and enhance crop production.

Preparation of Schiff’s Base

It reacts with sulfamethoxazole to prepare Schiff’s base, 4-[(4-Bromo-benzylidene)-amino]-N-(5-methyl-isoxazol-3-yl)-benzene sulfonamide . This compound can be used for the photostability of polyvinyl chloride (PVC), enhancing its durability and lifespan.

Palladium-Catalyzed Mono- and Bis-Arylation

4-Bromobenzaldehyde plays an important role in palladium-catalyzed mono- and bis-arylation of 3,4-(ethylenedioxy)thiophenes . This reaction is significant in the field of organic chemistry and materials science.

Cross-Coupling Study

It is employed in a cross-coupling study with potassium vinyltrifluoroborate . This research contributes to the development of new synthetic methods in organic chemistry.

Mechanism of Action

Target of Action

4-Bromobenzaldehyde-13C6 is a stable isotope-labeled compound of 4-Bromobenzaldehyde .

Mode of Action

The compound interacts with its targets through various cross-coupling reactions, such as Suzuki coupling . In a Sonogashira coupling, it couples with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde, a precursor to 4-ethynylbenzaldehyde .

Biochemical Pathways

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Pharmacokinetics

It’s known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It’s known that the compound participates in various cross-coupling reactions, indicating its potential role in the synthesis of complex organic compounds .

Action Environment

It’s known that the compound displays reactivity characteristic of benzaldehyde and an aryl bromide , suggesting that its activity may be influenced by factors such as temperature, pH, and the presence of other reactive species.

Safety and Hazards

4-Bromobenzaldehyde is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause an allergic skin reaction .

Relevant Papers One relevant paper is “Crystal structure of 4-bromobenzaldehyde – complete redetermination at 200 K, C7H5BrO” by Ndima L, Cuthbertson J, Hosten E, Betz R .

properties

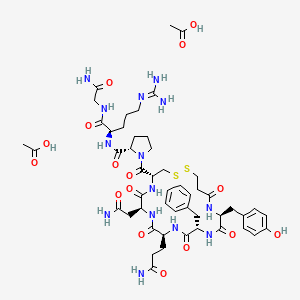

| { "Design of the Synthesis Pathway": "The synthesis of 4-Bromobenzaldehyde-13C6 can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, which is then further reacted to yield the final product. The key steps in this pathway include bromination, oxidation, and isotopic labeling.", "Starting Materials": [ "4-Bromotoluene", "Sodium bromide", "Sodium hypochlorite", "Sodium hydroxide", "13C-labeled carbon monoxide", "Acetic anhydride", "Sulfuric acid", "Sodium sulfate", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Step 1: Bromination of 4-Bromotoluene using sodium bromide and sodium hypochlorite in the presence of sodium hydroxide to yield 4-Bromo-1-methylbenzene", "Step 2: Oxidation of 4-Bromo-1-methylbenzene using sodium hypochlorite and sodium hydroxide to yield 4-Bromo-1-methylbenzene-1-ol", "Step 3: Conversion of 4-Bromo-1-methylbenzene-1-ol to 4-Bromo-1-methylbenzene-1-carboxylic acid using carbon monoxide and acetic anhydride in the presence of sulfuric acid", "Step 4: Esterification of 4-Bromo-1-methylbenzene-1-carboxylic acid with methanol in the presence of sulfuric acid to yield 4-Bromo-1-methylbenzene-1-methoxy-carboxylic acid", "Step 5: Decarboxylation of 4-Bromo-1-methylbenzene-1-methoxy-carboxylic acid using sodium bicarbonate in methanol to yield 4-Bromobenzaldehyde-13C6" ] } | |

CAS RN |

1037620-59-9 |

Molecular Formula |

C¹³C₆H₅BrO |

Molecular Weight |

190.97 |

synonyms |

1-Bromo-4-formylbenzene-13C6; 4-Formyl-1-bromobenzene-13C6; 4-Formylbromobenzene-13C6; 4-Formylphenyl Bromide-13C6; NSC 21638-13C6; p-Bromobenzaldehyde-13C6; p-Formylbromobenzene-13C6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.